Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N4O6S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, a core component similar to the one in the query compound, has demonstrated significant antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives has shown that some compounds possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that the queried compound, with its structurally related triazole component, could also be explored for antimicrobial applications.
Synthesis Methods
The compound falls within the category of chemicals that require intricate synthetic routes for their creation. Studies have shown various methods for synthesizing related compounds, including those involving reactions of ester ethoxycarbonylhydrazones with primary amines or the application of microwave-assisted synthesis techniques to produce hybrid molecules containing specific moieties indicative of potential pharmacological activities (Ezema et al., 2015). These methodologies underscore the chemical flexibility and complexity of compounds like the one , as well as their potential utility in generating novel pharmacologically active agents.
Biological Activity Assessment
Compounds containing the 1,2,4-triazole structure or related heterocyclic components have been evaluated for various biological activities beyond antimicrobial properties. This includes their potential use as antihypertensive agents, analgesics, and antiproliferative compounds against cancer cell lines (Bayomi et al., 1999; Ghorab et al., 2013). These studies demonstrate the broad spectrum of pharmacological activities that compounds with such structural features, including the queried compound, may exhibit.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the inhibitory activities shown by similar compounds against certain cancer cell lines , this compound could be a potential candidate for further pharmacological studies.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that the compound may target cancer cells.
Mode of Action
It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
The formation of a c-n bond and the simultaneous proton transfer suggest that it may be involved in reactions related to amino acid metabolism or protein synthesis .
Pharmacokinetics
The molecular weight of 47655 could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The compound has shown weak to high cytotoxic activities against tumor cell lines, with IC 50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively . This suggests that the compound may induce cell death in these cancer cells.
Action Environment
It is known that the activation barrier of similar reactions can be overcome under certain conditions, such as heating , which suggests that temperature could be a factor influencing the compound’s action.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S/c1-5-32-21(28)13-6-8-25(9-7-13)17(19-20(27)26-22(33-19)23-12-24-26)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-13,17,27H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYEQPTEVZLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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